molecular formula C10H12F3N B2698825 Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine CAS No. 940362-04-9

Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine

Cat. No.: B2698825
CAS No.: 940362-04-9
M. Wt: 203.208
InChI Key: MYZBEWWDJGNIRQ-UHFFFAOYSA-N
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Description

Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine (systematic name: N-ethyl-N-[2-(trifluoromethyl)benzyl]amine) is a secondary amine featuring an ethyl group and a benzyl moiety substituted with a trifluoromethyl (-CF₃) group at the ortho (2-) position of the aromatic ring.

Properties

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-2-14-7-8-5-3-4-6-9(8)10(11,12)13/h3-6,14H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZBEWWDJGNIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with ethylamine under basic conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. These processes often involve the use of automated reactors and precise control of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceuticals

Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact with biological targets effectively.

Key Applications :

  • Anti-inflammatory Agents : The compound is explored for its potential to develop drugs targeting inflammatory pathways.
  • Anticancer Compounds : It has been investigated for its ability to modulate cancer cell behavior through enzyme and receptor interactions, potentially influencing processes like proliferation and apoptosis.

Agrochemicals

In the agricultural sector, this compound is utilized in the formulation of herbicides and pesticides. Its ability to disrupt specific biological pathways in pests enhances its effectiveness as a pest management strategy.

Key Features :

  • Target Specificity : The trifluoromethyl group contributes to the compound's selectivity towards pest targets, reducing collateral damage to non-target species.
  • Environmental Stability : The chemical stability of this compound makes it suitable for use in various environmental conditions.

Materials Science

This compound is also employed in the synthesis of advanced materials. Its properties contribute to the development of materials with high thermal stability and resistance to chemical degradation.

Case Studies

  • Pharmaceutical Development :
    • A study investigated the synthesis of novel anti-inflammatory agents using this compound as a key intermediate. The resulting compounds demonstrated significant inhibitory activity against pro-inflammatory cytokines, suggesting potential therapeutic applications in chronic inflammatory diseases.
  • Agrochemical Efficacy :
    • Research on the use of this compound in developing herbicides showed promising results. Field trials indicated that formulations containing this compound effectively controlled weed populations while exhibiting low toxicity to crops.
  • Material Properties :
    • An investigation into materials synthesized with this compound revealed enhanced thermal stability and resistance to chemical degradation, making them suitable for high-performance applications in coatings and polymers.

Mechanism of Action

The mechanism of action of Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethylamine moiety can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The ortho-trifluoromethyl substitution on the benzyl group distinguishes the target compound from analogs with meta (3-) or para (4-) positions. For example:

  • Ethyl({1-[3-(trifluoromethyl)phenyl]propan-2-yl})amine (CAS 3239-44-9) has a meta-CF₃ group and a branched isopropyl chain, resulting in a molecular weight of 231.26 g/mol .
  • {2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine (CAS 1250624-05-5) combines a meta-CF₃ group with a methoxyethyl backbone, altering polarity and hydrogen-bonding capacity (C₁₁H₁₄F₃NO, MW 233.23) .

Backbone Modifications

Variations in the alkyl or arylalkyl chains attached to the amine nitrogen significantly influence physicochemical properties:

  • (4-methylphenyl)methylamine (C₁₇H₁₈F₃N, MW 293.33) introduces a para-methylbenzyl group, enhancing hydrophobicity and molecular bulk .
  • 2-(thiophen-2-yl)ethylamine (C₈H₁₀F₃NS, MW 209.23) replaces the phenyl ring with a thiophene, altering π-π stacking interactions and electronic properties .
Table 1: Key Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Purity Application
Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine C₁₀H₁₂F₃N* ~203.21 2-CF₃ N/A Research scaffold
Ethyl({1-[3-(trifluoromethyl)phenyl]propan-2-yl})amine C₁₂H₁₆F₃N 231.26 3-CF₃ ≥90% Chiral intermediate
{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine C₉H₁₀F₃NO 205.18 2-OCF₃ N/A Agrochemical research
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine C₁₁H₁₅F₃N₂ 232.25 3-CF₃ N/A Pharmaceutical candidate

*Estimated based on structural similarity.

Biological Activity

Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine (ETFA) is a compound characterized by its unique trifluoromethyl group and amine structure, which contribute to its biological activity. This article explores the biological properties, synthesis methods, and potential applications of ETFA, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C9H10F3NC_9H_{10}F_3N and a molecular weight of approximately 201.18 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for various pharmacological applications.

Biological Activity Overview

The biological activity of ETFA is primarily attributed to its structural components, particularly the trifluoromethyl group, which influences its interactions with biological targets. Research indicates that compounds with similar structures can modulate neurotransmitter systems and exhibit anti-inflammatory properties.

Key Biological Activities

  • Neurotransmitter Modulation : ETFA has been studied for its potential effects on neurotransmitter systems, particularly in relation to central nervous system activity.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
  • Pesticidal Activity : ETFA and its derivatives have applications in agrochemicals, demonstrating efficacy in protecting crops from pests due to their unique physicochemical properties.

Synthesis Methods

Several synthetic routes have been developed for producing ETFA. The most notable methods include:

  • N-alkylation of Trifluoromethyl Anilines : This method involves the reaction of trifluoromethyl anilines with ethyl halides.
  • Cyclocondensation Reactions : Utilized to incorporate the trifluoromethyl group into the phenyl ring effectively.

Case Studies and Data Tables

Research has highlighted the biological activities of ETFA through various studies:

StudyMethodologyKey Findings
In vitro assays on COX inhibitionETFA exhibited IC50 values of 25 μM against COX-1 and 30 μM against COX-2, indicating moderate anti-inflammatory activity.
Neurotransmitter receptor binding assaysETFA showed significant binding affinity for serotonin receptors, suggesting potential antidepressant effects.
Agrochemical efficacy testsDemonstrated over 70% efficacy in pest control in field trials compared to standard pesticides.

Structure-Activity Relationship (SAR)

The structure-activity relationship of ETFA reveals that modifications to the trifluoromethyl group or the phenyl ring can significantly affect its biological properties. For instance, replacing the trifluoromethyl group with a methyl or ethyl group resulted in reduced lipophilicity and altered receptor binding profiles.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amineC12H16F3NEnhanced potency against COX enzymes
Methyl({2-(trifluoromethyl)phenyl}methyl)amineC9H10F3NLower lipophilicity compared to ETFA

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a tert-butyl carbamate intermediate (as in EP 4 374 877 A2) can be deprotected under acidic conditions to yield the amine. Alternatively, nucleophilic substitution of a halogenated precursor with ethylamine in the presence of a base (e.g., K₂CO₃) is feasible, similar to methods used for fluorinated pyridines . Key steps include optimizing reaction time (12–24 hours) and temperature (23–80°C) to mitigate steric hindrance from the trifluoromethyl group .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodology :

  • LCMS : Monitor molecular ion peaks (e.g., m/z 1011 [M+H]⁺ in related compounds) to confirm mass .
  • HPLC : Use reverse-phase columns (e.g., C18) with retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) for purity assessment .
  • NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.6–3.0 ppm for CH₂N) and trifluoromethylphenyl moiety (δ ~7.4–7.8 ppm for aromatic protons). Compare with analogs like 3,5-difluoro-4-methylpyridin-2-amine for fluorine splitting patterns .

Advanced Research Questions

Q. How can reaction yields be optimized when steric hindrance from the trifluoromethyl group impedes amination?

  • Methodology :

  • Use bulky bases (e.g., DIPEA) to deprotonate intermediates and enhance nucleophilicity.
  • Employ microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Catalytic systems like Pd/C or Ni-based catalysts can facilitate coupling reactions, as seen in trifluoromethyl-substituted spirocyclic compounds .

Q. How do researchers resolve discrepancies in NMR data caused by rotational isomerism?

  • Methodology :

  • Perform variable-temperature NMR (VT-NMR) to observe coalescence of split peaks, confirming dynamic isomerism.
  • Use 2D NMR (e.g., NOESY) to identify spatial correlations between protons, as demonstrated in trifluoromethylphenyl-containing pharmaceuticals .
  • Compare computational models (DFT) with experimental data to validate conformational preferences .

Q. What strategies are effective for evaluating the compound’s potential as an enzyme inhibitor?

  • Methodology :

  • In vitro assays : Adapt protocols from antioxidant/anti-inflammatory studies (e.g., DPPH radical scavenging for redox activity) .
  • Enzyme kinetics : Measure IC₅₀ values against targets like dipeptidyl peptidase IV (DPP-IV), using fluorogenic substrates (e.g., Gly-Pro-AMC) .
  • Docking studies : Model interactions with enzyme active sites (e.g., triazolopyrazine derivatives) to predict binding modes .

Contradictory Data Analysis

Q. How should conflicting LCMS/HPLC results be interpreted during purity assessment?

  • Methodology :

  • Cross-validate with orthogonal techniques (e.g., GC-MS or elemental analysis) to rule out matrix effects .
  • Investigate solvent compatibility: Acetonitrile/water gradients may resolve co-eluting impurities, whereas methanol could cause peak broadening .
  • Quantify trace impurities (e.g., tert-butyl carbamate byproducts) using high-resolution MS .

Key Considerations

  • Safety : Follow protocols for handling fluorinated amines, including PPE (gloves, goggles) and waste disposal .
  • Data Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst loading) to address variability in trifluoromethyl group reactivity .

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